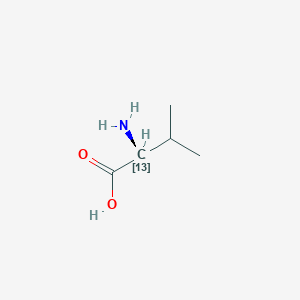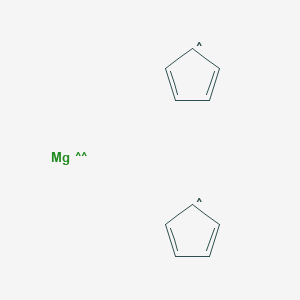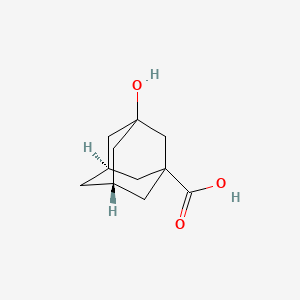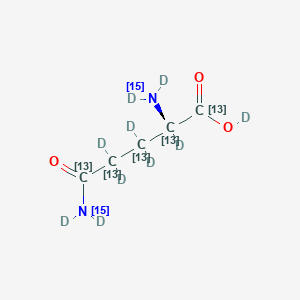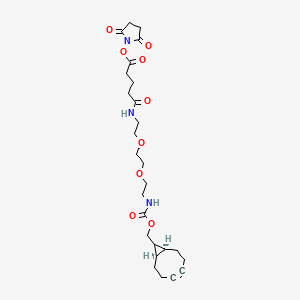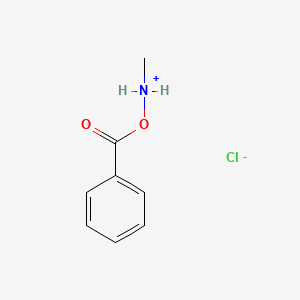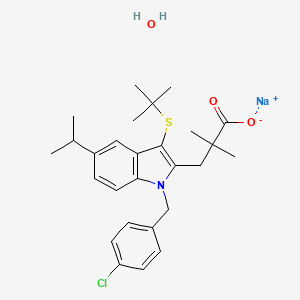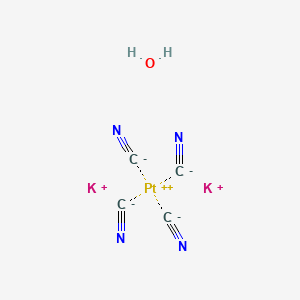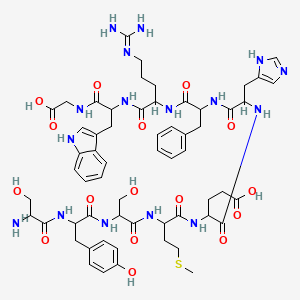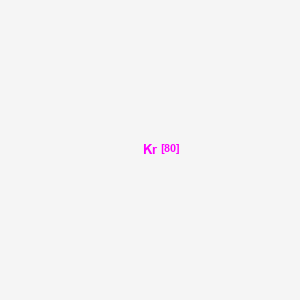
Krypton-80
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krypton-80 is an isotope of the noble gas krypton, which is part of Group 18 on the periodic table. It has an atomic number of 36 and a mass number of 80, consisting of 36 protons and 44 neutrons. This compound is a stable isotope and is one of the naturally occurring isotopes of krypton, which is a colorless, odorless, and tasteless gas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Krypton-80 can be isolated from the atmosphere through the process of fractional distillation of liquefied air. This method involves cooling air to very low temperatures to liquefy it, and then gradually warming it to separate the different components based on their boiling points. Krypton, along with xenon, accumulates in the least volatile portion and can be further purified by adsorption onto silica gel, redistillation, and passage over hot titanium metal .
Industrial Production Methods: In industrial settings, krypton is typically obtained as a byproduct of the production of oxygen and nitrogen from liquefied air. The process involves the use of cryogenic distillation to separate krypton from other gases. The purified krypton is then collected and stored for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Krypton is generally inert due to its noble gas configuration, but it can form compounds under specific conditions. The most notable reaction is with fluorine to form krypton difluoride (KrF₂). This reaction occurs when krypton and fluorine are cooled to -196°C (liquid nitrogen temperature) and subjected to an electric discharge or X-rays .
Common Reagents and Conditions:
Fluorine (F₂): Reacts with krypton to form krypton difluoride.
Conditions: Low temperatures (-196°C) and electric discharge or X-rays.
Major Products:
Krypton Difluoride (KrF₂): This compound decomposes when heated to room temperature.
Applications De Recherche Scientifique
Krypton-80, like other isotopes of krypton, has several scientific research applications:
Lighting and Photography: Krypton is used in certain electric and fluorescent lamps, as well as in flashlamps for high-speed photography.
Medical Imaging: Krypton isotopes, particularly krypton-81m, are used in medical imaging to assess lung ventilation.
Nuclear Research: this compound is used in various nuclear research applications due to its stable nature.
Mécanisme D'action
As a noble gas, krypton-80 does not have a specific mechanism of action in the traditional sense, as it is chemically inert under standard conditions. when it forms compounds like krypton difluoride, the mechanism involves the formation of covalent bonds with fluorine atoms. The high ionization energy of krypton makes it less reactive compared to other elements, but under extreme conditions, it can form stable compounds .
Comparaison Avec Des Composés Similaires
Xenon (Xe): Another noble gas that can form compounds with fluorine, such as xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆).
Argon (Ar): A noble gas that is less reactive than krypton and does not form stable compounds under normal conditions.
Uniqueness of Krypton-80: this compound is unique due to its stable nature and its ability to form compounds under specific conditions, unlike argon. Its applications in lighting, photography, and medical imaging highlight its versatility and importance in various fields .
Propriétés
Numéro CAS |
26110-67-8 |
|---|---|
Formule moléculaire |
Kr |
Poids moléculaire |
79.916378 g/mol |
Nom IUPAC |
krypton-80 |
InChI |
InChI=1S/Kr/i1-4 |
Clé InChI |
DNNSSWSSYDEUBZ-AHCXROLUSA-N |
SMILES isomérique |
[80Kr] |
SMILES canonique |
[Kr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


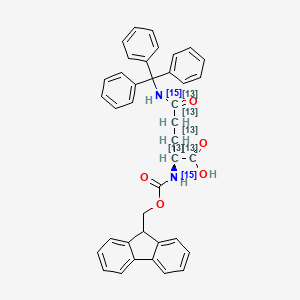
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

